6-Bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol;sulfane
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Overview
Description
6-Bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol; sulfane is a complex organic compound with the molecular formula C20H12Br2O2 This compound is characterized by the presence of two bromine atoms and two hydroxyl groups attached to a naphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol typically involves multi-step organic reactions. One common method includes the bromination of 2-naphthol to introduce bromine atoms at specific positions. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for this purpose.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 6-hydroxy-1-(6-hydroxy-2-naphthyl)naphthalene.
Substitution: Formation of 6-methoxy-1-(6-methoxy-2-naphthyl)naphthalene.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of bromine atoms and hydroxyl groups can influence the compound’s interaction with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol involves its interaction with molecular targets through its bromine atoms and hydroxyl groups. These functional groups can form hydrogen bonds and halogen bonds with biological macromolecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-naphthol: A simpler analog with one bromine atom and one hydroxyl group.
1,6-Dibromo-2-naphthol: Similar structure but with bromine atoms at different positions.
2,6-Dibromo-1-naphthol: Another analog with bromine atoms at different positions.
Uniqueness
6-Bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol is unique due to the specific positioning of its bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in advancing scientific knowledge and developing new technologies.
Properties
IUPAC Name |
6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol;sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O2.H2S/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24;/h1-10,23-24H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDUNMVOMYBURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br.S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Br2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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